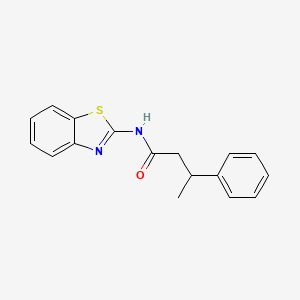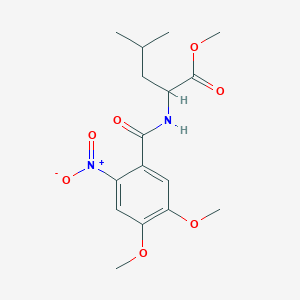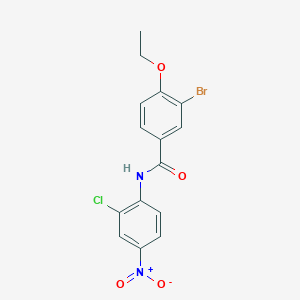
2-ethyl-1-(4-phenoxybutanoyl)piperidine
Vue d'ensemble
Description
2-ethyl-1-(4-phenoxybutanoyl)piperidine, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. EPP belongs to the class of piperidine-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine is not fully understood. However, it has been shown to interact with various receptors in the brain, including the GABA-A receptor and the NMDA receptor. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibiting neuronal activity in the brain. It has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal plasticity and memory formation.
Biochemical and Physiological Effects:
2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitability and is implicated in the development of neurodegenerative diseases. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been shown to increase the levels of acetylcholine in the brain, which is involved in the regulation of cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-1-(4-phenoxybutanoyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been shown to exhibit a high degree of selectivity for its target receptors, which makes it a useful tool for studying the mechanisms of various biological processes. However, 2-ethyl-1-(4-phenoxybutanoyl)piperidine also has limitations for lab experiments. It has been shown to exhibit low solubility in water, which can make it difficult to administer in vivo. 2-ethyl-1-(4-phenoxybutanoyl)piperidine also has a relatively short half-life, which can limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-ethyl-1-(4-phenoxybutanoyl)piperidine. One area of interest is the development of 2-ethyl-1-(4-phenoxybutanoyl)piperidine derivatives that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-ethyl-1-(4-phenoxybutanoyl)piperidine in the treatment of various neurodegenerative diseases. Additionally, further research is needed to elucidate the exact mechanism of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine and its potential interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 2-ethyl-1-(4-phenoxybutanoyl)piperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of 2-ethyl-1-(4-phenoxybutanoyl)piperidine and its potential applications in the field of pharmacology and medicinal chemistry.
Applications De Recherche Scientifique
2-ethyl-1-(4-phenoxybutanoyl)piperidine has been studied extensively for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 2-ethyl-1-(4-phenoxybutanoyl)piperidine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-15-9-6-7-13-18(15)17(19)12-8-14-20-16-10-4-3-5-11-16/h3-5,10-11,15H,2,6-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKLCOSRPQDKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![5-[3'-(4-methylphenyl)-1'-phenyl-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B3977814.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)

![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3977867.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)